molecular formula C21H20FN3O B11178023 3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11178023
M. Wt: 349.4 g/mol
InChI Key: SPCLZTWGXKPMBK-UHFFFAOYSA-N
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Description

3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods for such compounds often involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

    Coupling reactions: Such as Suzuki-Miyaura coupling, which can form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one include other indazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H20FN3O

Molecular Weight

349.4 g/mol

IUPAC Name

3-(2-fluoroanilino)-6,6-dimethyl-1-phenyl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C21H20FN3O/c1-21(2)12-17-19(18(26)13-21)20(23-16-11-7-6-10-15(16)22)24-25(17)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,23,24)

InChI Key

SPCLZTWGXKPMBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC=CC=C3)NC4=CC=CC=C4F)C

Origin of Product

United States

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